N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a benzo[b]thiophene moiety with a chromene core, linked through a carboxamide group. The presence of these distinct functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
aureus . They have also been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Mode of Action
For instance, benzo[b]thiophene derivatives have been shown to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .
Biochemical Pathways
For instance, benzo[b]thiophene derivatives have been shown to inhibit lipid peroxidation, a key biochemical pathway involved in oxidative stress .
Pharmacokinetics
Similar compounds have been evaluated for their molar refractivity (mr), log of skin permeability (log kp), blood-brain barrier (bbb) penetration, permeability glycoprotein (pgp) substrate, gastrointestinal (gi) absorption, and cytochrome p450 (cyp450) enzymes: cyp1a2, cyp2c9, and cyp2c19 inhibitors .
Result of Action
Similar compounds have been shown to have high antioxidant capacities, surpassing the antioxidant capacity of an universally accepted reference of trolox .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through electrophilic cyclization reactions, where a suitable precursor undergoes cyclization in the presence of a catalyst.
Synthesis of the chromene core: The chromene core can be synthesized via a condensation reaction involving a phenol derivative and an aldehyde under acidic conditions.
Coupling of the benzo[b]thiophene and chromene units: The final step involves coupling the benzo[b]thiophene moiety with the chromene core through an amide bond formation. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with alcohol or amine groups
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Zileuton: A benzothiophene derivative used as a leukotriene synthesis inhibitor.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
The uniqueness of this compound lies in its combined structural features of benzo[b]thiophene and chromene, which impart distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3S/c20-17-13-3-1-2-4-15(13)22-10-14(17)18(21)19-12-5-6-16-11(9-12)7-8-23-16/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRNQQWHUBTBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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